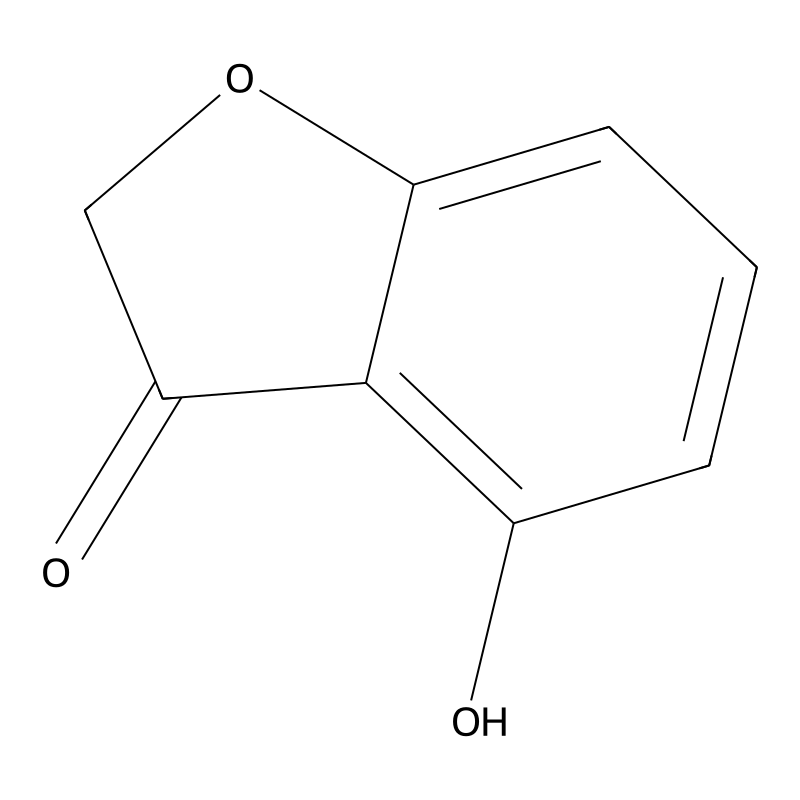4-Hydroxybenzofuran-3(2H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Applications
Antioxidant properties
Studies suggest 4-HBF may possess antioxidant activity. One study found it scavenged free radicals, indicating potential for applications in oxidative stress-related conditions []. However, further research is needed to confirm its efficacy and explore potential mechanisms.
Antibacterial properties
Limited research suggests 4-HBF might exhibit antibacterial activity against specific bacterial strains []. However, further investigation is necessary to understand its effectiveness and potential mechanisms of action.
Synthesis of other compounds
4-HBF can serve as a starting material for the synthesis of more complex molecules with potential applications in various fields, including pharmaceuticals and materials science [].
Research Needs and Challenges
Limited research
Currently, only a handful of studies explore 4-HBF's potential applications. More research is needed to comprehensively understand its properties, efficacy, and potential mechanisms of action.
Safety evaluation
No comprehensive safety profile exists for 4-HBF. Thorough toxicity studies are crucial before considering its use in any potential applications.
Mechanism of action
Understanding the mechanisms behind 4-HBF's potential bioactivities, such as its antioxidant or antibacterial properties, is crucial for further development and optimization.
4-Hydroxybenzofuran-3(2H)-one, also known as 4-hydroxy-3-benzofuranone, is a compound characterized by its unique benzofuran structure. Its molecular formula is C₈H₆O₃, and it features a hydroxyl group attached to the benzofuran moiety, which contributes to its chemical reactivity and biological activity. This compound has garnered attention in organic chemistry and medicinal research due to its potential therapeutic properties.
The chemical reactivity of 4-hydroxybenzofuran-3(2H)-one is largely influenced by the presence of the hydroxyl group and the furan ring. Key reactions include:
- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- Condensation Reactions: This compound can undergo condensation with various electrophiles, leading to the formation of more complex structures.
- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, which can further react with nucleophiles or undergo cyclization.
4-Hydroxybenzofuran-3(2H)-one exhibits notable biological activities. Studies have indicated its potential as an antimicrobial agent, with effectiveness against various strains of bacteria, including Staphylococcus aureus . Additionally, it has shown cytotoxic effects against certain cancer cell lines, suggesting its potential role in cancer therapy . The compound's ability to inhibit specific enzymes related to apoptosis has also been explored, indicating its relevance in diabetes research .
Several synthesis methods have been developed for 4-hydroxybenzofuran-3(2H)-one:
- Condensation Reactions: Utilizing starting materials such as salicylic acid derivatives and aldehydes under acidic or basic conditions can yield this compound efficiently.
- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by applying microwave irradiation to conventional reactions .
- Catalytic Methods: Recent advancements include using transition metal catalysts to facilitate the formation of benzofuran derivatives from simpler precursors .
4-Hydroxybenzofuran-3(2H)-one finds applications in various fields:
- Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
- Material Science: Its unique structural properties allow for potential applications in developing novel materials.
Research into the interactions of 4-hydroxybenzofuran-3(2H)-one with biological targets has revealed its potential as a protective agent against cellular apoptosis. Interaction studies have shown that it may inhibit specific protein kinases involved in apoptosis regulation, thereby offering insights into its therapeutic potential in conditions like diabetes . Molecular docking studies further support its role as a competitive inhibitor for certain enzyme targets.
Several compounds share structural similarities with 4-hydroxybenzofuran-3(2H)-one. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Hydroxybenzofuran-3(2H)-one | Hydroxyl group at position 2 | Different position of hydroxyl affects reactivity |
| Benzofuran-3(2H)-one | Lacks hydroxyl group | More hydrophobic; different biological activity |
| Coumarin | Contains a benzopyrone structure | Exhibits different pharmacological properties |
4-Hydroxybenzofuran-3(2H)-one is unique due to its specific hydroxyl positioning on the benzofuran ring, which influences both its chemical behavior and biological activity compared to these similar compounds.








